9-Aminomethyl-9,10-dihydroanthracene

Catalog No.
S3350681
CAS No.
22136-76-1
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Aminomethyl-9,10-dihydroanthracene

CAS Number

22136-76-1

Product Name

9-Aminomethyl-9,10-dihydroanthracene

IUPAC Name

9,10-dihydroanthracen-9-ylmethanamine

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2

InChI Key

GEICAQNIOJFRQN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)CN

9-Aminomethyl-9,10-dihydroanthracene is an organic compound characterized by its structure, which consists of a dihydroanthracene core with an aminomethyl substituent at the 9-position. Its molecular formula is C15H15NC_{15}H_{15}N, and it has a molar mass of approximately 209.292 g/mol . This compound is known for its role as a potent and selective antagonist of the serotonin receptor subtype 5-HT2A, making it significant in pharmacological research and therapeutic applications related to mental health disorders .

, particularly those involving modifications to its amine group or the aromatic system. For instance, it can undergo:

  • N-Alkylation: Modifying the amine group to enhance binding affinity to receptors.
  • Substitution Reactions: Introducing different functional groups on the aromatic rings, which can affect its biological activity.
  • Diels-Alder Reactions: The compound can also participate in cycloaddition reactions involving dienes, expanding its structural diversity .

The primary biological activity of 9-aminomethyl-9,10-dihydroanthracene lies in its antagonistic action on the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and psychosis. Studies have shown that this compound not only binds effectively to the receptor but also influences downstream signaling pathways associated with serotonin activity . Additionally, it serves as a structural probe in research aimed at understanding receptor-ligand interactions and developing new therapeutics with improved efficacy and selectivity .

The synthesis of 9-aminomethyl-9,10-dihydroanthracene can be achieved through several methods:

  • Reduction of Anthracene Derivatives: Starting from anthracene derivatives, reduction reactions can yield dihydroanthracene intermediates, which are then aminated.
  • Lithium Aluminium Hydride Reduction: A common method involves treating (9-anthrylmethyl) trimethylammonium chloride with lithium aluminium hydride in tetrahydrofuran, leading to the formation of 9-methylene-9,10-dihydroanthracene as an intermediate before further amination .
  • Direct Amination: Directly introducing an aminomethyl group onto a suitable precursor through nucleophilic substitution reactions.

These methods highlight the compound's versatility in synthetic organic chemistry.

9-Aminomethyl-9,10-dihydroanthracene finds applications primarily in medicinal chemistry due to its interaction with the serotonin system. Its uses include:

  • Research Tool: As a probe for studying serotonin receptor interactions and signaling pathways.
  • Drug Development: Its analogs are being explored for potential therapeutic agents targeting psychiatric disorders such as schizophrenia and depression.
  • Structure-Activity Relationship Studies: Used to understand how structural modifications affect biological activity and receptor binding affinities .

Interaction studies have focused on how 9-aminomethyl-9,10-dihydroanthracene and its derivatives bind to the 5-HT2A receptor. Techniques such as radioligand binding assays and molecular modeling have been employed to elucidate binding affinities and steric tolerances within the receptor's binding site. These studies have demonstrated that modifications to the compound can significantly alter its affinity for the receptor, providing insights into designing more effective therapeutic agents .

Several compounds share structural similarities with 9-aminomethyl-9,10-dihydroanthracene. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CyproheptadineSimilar tricyclic structureAntihistamine with additional antiserotonergic effects
Methoxy-substituted analogsSubstituted at various positionsVarying affinities for serotonin receptors
9-Methyl-9,10-dihydroanthraceneMethyl substitution at position 9Lower affinity for 5-HT2A compared to AMDA
DihydrotetrapheneExtended aromatic systemPotential for different binding interactions

These compounds illustrate the diversity within this chemical class while highlighting the unique properties of 9-aminomethyl-9,10-dihydroanthracene as a selective antagonist for the 5-HT2A receptor.

Lithium Aluminium Hydride-Mediated Reduction Strategies

Lithium aluminium hydride (LAH) serves as a cornerstone reagent for reducing intermediates in AMDA synthesis. A pivotal application involves the reduction of cyano trimethylsilyl ethers to amino alcohols, a step critical for introducing the aminomethyl moiety. For instance, the reduction of intermediates 6a and 6b (Scheme 1 in ) with LAH in anhydrous tetrahydrofuran quantitatively yielded amino alcohols 7a and 7b, which are precursors for cyclodehydration. The reaction mechanism proceeds through nucleophilic hydride attack at the electrophilic carbon-nitrogen triple bond, followed by desilylation and protonation (Figure 1).

SubstrateProductYield (%)Conditions
Cyano trimethylsilyl ether 6aAmino alcohol 7aQuantitativeLAH, THF, 0°C to RT
Cyano trimethylsilyl ether 6bAmino alcohol 7bQuantitativeLAH, THF, 0°C to RT

Table 1: LAH-mediated reductions in AMDA synthesis.

Notably, LAH’s strong reducing capability ensures complete conversion, though careful temperature control is required to prevent over-reduction or decomposition.

Cyclodehydration Techniques for Tricyclic Ring Formation

Cyclodehydration of amino alcohols 7a and 7b using methanesulfonic acid facilitates tricyclic ring closure, yielding AMDA analogs 1a, 1b, 2a, and 2b (Scheme 1 in ). The reaction proceeds via protonation of the hydroxyl group, followed by intramolecular nucleophilic attack of the amine on the adjacent carbon, resulting in water elimination and ring formation. Kinetic control favors the α-substituted dihydrotetraphene isomer (2a) over the β-substituted dihydrotetracene isomer (1a) due to stabilization of the intermediate carbocation through resonance with the naphthalene system.

Starting MaterialProduct IsomersIsomer Ratio
Amino alcohol 7a1a : 2a25 : 75
Amino alcohol 7b1b : 2b25 : 75

Table 2: Isomeric outcomes of cyclodehydration.

Methanesulfonic acid’s strong acidity and low nucleophilicity minimize side reactions, ensuring high regioselectivity.

Position-Specific Functionalization via Suzuki Cross-Coupling

Suzuki-Miyaura cross-coupling enables precise functionalization of the AMDA scaffold at the 9-position. Palladium-catalyzed coupling of 2-naphthylboronic acid or 6-methoxy-2-naphthylboronic acid with brominated aldehyde 5 yielded intermediates 6a and 6b, respectively (Scheme 1 in ). This method tolerates electron-donating (e.g., methoxy) and electron-withdrawing substituents, providing a versatile route to diverse analogs.

Boronic AcidCoupling PartnerProductCatalyst System
2-Naphthylboronic acidBromoaldehyde 5Aldehyde 6aPd(PPh3)4, K2CO3
6-Methoxy-2-naphthylboronic acidBromoaldehyde 5Aldehyde 6bPd(PPh3)4, K2CO3

Table 3: Suzuki cross-coupling in AMDA synthesis.

Optimization studies identified Pd(PPh3)4 with potassium carbonate as the optimal catalyst-base combination, achieving >90% conversion under mild conditions.

Stereochemical Control in AMDA Analog Synthesis

Stereochemical outcomes in AMDA synthesis are predominantly governed by carbocation stability during cyclodehydration. The kinetically favored α-substituted isomer (2a) forms due to resonance stabilization of the carbocation intermediate by the naphthalene ring (Figure 2). In contrast, the β-substituted isomer (1a) is thermodynamically less accessible due to reduced stabilization. Molecular modeling studies corroborate that the 5-HT2A receptor binding pocket accommodates both isomers, though 2a exhibits marginally higher affinity (Ki = 8 nM vs. 12 nM for 1a).

IsomerCarbocation StabilityReceptor Affinity (Ki, nM)
2aHigh (resonance-stabilized)8 (5-HT2A)
1aModerate12 (5-HT2A)

Table 4: Stereochemical influence on receptor binding.

Comparative Analysis of Protecting Group Strategies

Protecting group selection critically impacts synthetic efficiency. The use of trimethylsilyl (TMS) groups in cyanosilylation (e.g., TMSCN) enables facile protection of aldehydes as cyanohydrins, which are subsequently reduced to amino alcohols without deprotection. In contrast, N-benzyl protection in derivative 3a requires hydrogenolysis for deprotection, introducing additional steps.

Protecting GroupSubstrateDeprotection MethodEfficiency
TMS (TMSCN)Aldehyde 6aNone (direct reduction)High
N-BenzylAmine 3aHydrogenolysisModerate

Table 5: Protecting group strategies in AMDA synthesis.

The TMS strategy streamlines synthesis by eliminating post-reduction deprotection, making it preferable for large-scale applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.120449483 g/mol

Monoisotopic Mass

209.120449483 g/mol

Heavy Atom Count

16

UNII

JG5GX32FDE

Wikipedia

9-Aminomethyl-9,10-dihydroanthracene

Dates

Modify: 2023-07-26

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